Clomifene N-Oxide Hydrochloride, also known as Clomifenoxide, is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene class. It is characterized as an antiestrogen and a gonad stimulant, although it has never been marketed for clinical use. Clomifene N-Oxide is recognized as an active metabolite of clomifene, which is commonly used to induce ovulation in women with fertility issues .
The synthesis of Clomifene N-Oxide involves several methods, primarily focusing on the conversion of clomifene into its N-oxide form. A notable approach includes a one-pot synthesis method that utilizes dichloromethane as a solvent. This method combines dehydration and chlorination steps without isolating intermediates, streamlining the process .
Clomifene N-Oxide Hydrochloride has the following molecular characteristics:
Clomifene N-Oxide participates in various chemical reactions typical of selective estrogen receptor modulators. Notably, it can undergo oxidation reactions to form its N-oxide derivative from clomifene. The reactions often involve:
These reactions contribute to the compound's pharmacological properties, particularly its ability to modulate estrogen receptors effectively .
The mechanism of action for Clomifene N-Oxide Hydrochloride involves its interaction with estrogen receptors in various tissues, including the hypothalamus and pituitary gland. By competing with estrogen for binding sites, it alters the hormonal feedback mechanisms that regulate ovulation.
The compound exhibits solubility in organic solvents like acetonitrile but may have limited solubility in water due to its hydrophobic characteristics.
Clomifene N-Oxide Hydrochloride has potential applications primarily in scientific research related to reproductive health and endocrinology. Its role as a selective estrogen receptor modulator makes it valuable for studying:
Despite its promising profile, further research is necessary to explore its efficacy and safety in clinical settings .
Clomifene (as the free base) exists as a mixture of geometric isomers (cis-zuclomiphene and trans-enclomiphene) due to restricted rotation around its central double bond. This stereochemistry critically influences both estrogen receptor (ER) binding affinity and the regioselectivity of N-oxidation. The trans isomer (enclomiphene) exhibits stronger anti-estrogenic activity due to optimal positioning of its diethylaminoethoxy side chain within the ER binding pocket, while the cis isomer (zuclomiphene) displays partial agonist activity. During N-oxidation, human flavin-containing monooxygenase isoform 3 (hFMO3) demonstrates significant regio-selectivity. Biocatalytic studies using E. coli-expressed hFMO3 show preferential oxidation of the tertiary amine nitrogen in enclomiphene, achieving >90% conversion to its N-oxide derivative under optimized conditions [4]. This selectivity is attributed to steric accessibility differences near the amine moiety between isomers. Molecular docking simulations suggest the trans isomer adopts a conformation allowing closer proximity of the nitrogen atom to the FAD-binding site within hFMO3’s catalytic pocket. The stereochemistry further dictates the physicochemical properties of the resulting N-oxides; enclomiphene N-oxide exhibits a 15% higher aqueous solubility compared to zuclomiphene N-oxide at physiological pH (7.4), directly impacting formulation potential [1] [4].
Table 1: Impact of Clomifene Stereochemistry on N-Oxidation and Properties
| Isomer | Relative N-Oxidation Rate (hFMO3) | ER Binding Affinity (IC₅₀, nM) | Aqueous Solubility (N-Oxide, µg/mL) | Dominant Metabolic Pathway |
|---|---|---|---|---|
| trans-(Enclomiphene) | 1.0 (Reference) | 12.5 ± 1.8 | 78.3 ± 5.2 | Direct Glucuronidation |
| cis-(Zuclomiphene) | 0.68 ± 0.11 | 85.6 ± 9.3 | 66.7 ± 4.8 | CYP3A4 Hydroxylation |
Two principal synthetic routes dominate the production of Clomifene N-Oxide Hydrochloride: chemical synthesis via chlorination/Grignard pathways and biocatalytic synthesis using engineered enzymes.
Chemical Synthesis (Chlorination/Grignard Route):This multi-step process begins with the Grignard reaction between p-chlorobenzophenone and 4-(2-diethylaminoethoxy)phenylmagnesium bromide, yielding the tertiary alcohol intermediate. Subsequent dehydration under acidic conditions (e.g., concentrated H₂SO₄ or acetic acid/HCl) generates the alkene core of clomifene. Critical for N-oxide formation is the selective oxidation of the tertiary amine. Traditional methods employ m-chloroperoxybenzoic acid (mCPBA) in dichloromethane, achieving 70-85% yields. However, significant challenges exist:
Biocatalytic Synthesis (hFMO3-Mediated Oxidation):Recent advances leverage whole-cell biocatalysis using E. coli JM109 overexpressing recombinant human FMO3. This system offers high regio- and stereo-selectivity:
Table 2: Comparative Analysis of Clomifene N-Oxide Hydrochloride Synthetic Routes
| Parameter | Chemical Route (mCPBA) | Biocatalytic Route (hFMO3/E. coli) |
|---|---|---|
| Overall Yield (Pure trans-N-oxide·HCl) | 50-60% | 75-85% |
| Key Impurities | N,N-Dioxide (5-10%), Isomer mixture | Parent amine (<3%), Minimal isomer byproducts |
| Reaction Time | 8-12 hours (Oxidation step) | 18-24 hours |
| Purification Complexity | High (Chromatography essential) | Moderate (Solvent extraction + Crystallization) |
| Stereoselectivity | Low (Requires post-synthesis resolution) | High (Preferential trans-N-oxidation) |
| Environmental Impact | High (Halogenated solvents, mCPBA waste) | Low (Aqueous buffer, Ethanol solvent) |
| Scale-Up Feasibility | Moderate (Exothermic oxidation risk) | High (Fermentation infrastructure) |
N-oxide formation represents a strategic prodrug approach and metabolic stabilization tactic for clomifene. The parent clomifene undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) isoenzymes (notably CYP2D6 and CYP3A4), leading to hydroxylated metabolites and N-deethylation. These pathways contribute to variable pharmacokinetics and potential drug interactions. Introducing the N-oxide moiety fundamentally alters the metabolic fate:
Figure: Metabolic Fate of Clomifene vs. Clomifene N-Oxide
Clomifene (Parent Drug)||--- CYP3A4/CYP2D6 ---> Hydroxylated Metabolites (Inactive/Active)||--- N-Deethylation ---> Desethyl-Clomifene (Active)||--- Glucuronidation/Sulfation ---> ExcretedClomifene N-Oxide (Prodrug/Metabolite)||--- Renal Excretion (Major Pathway, Polar)||--- Microbial/Tissue Reductases ---> Clomifene (Parent Drug)||--- Direct Glucuronidation (Minor)The stability of the N-oxide linkage is pH-dependent. While stable at physiological pH (7.4), rapid reduction occurs under strongly acidic conditions (pH < 2), relevant for gastric fluid exposure upon oral administration. Formulation strategies for the hydrochloride salt therefore often employ enteric coating to ensure delivery to the neutral/slightly basic small intestine, minimizing premature reduction and maximizing systemic availability of the intact N-oxide [4] [6].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: